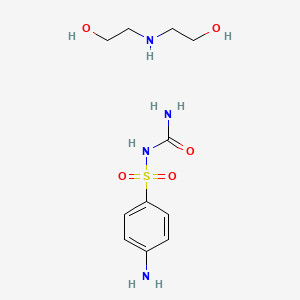
(4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol is a complex organic compound with a unique structure that combines sulfonylurea and hydroxyethylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol typically involves multiple steps, starting with the preparation of the sulfonylurea moiety. This can be achieved through the reaction of 4-aminobenzenesulfonamide with an isocyanate under controlled conditions. The hydroxyethylamino group is then introduced through a subsequent reaction with 2-(2-hydroxyethylamino)ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonylureas, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylurea moiety can inhibit enzyme activity by binding to the active site, while the hydroxyethylamino group can enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
(4-Aminophenyl)methanethiol: Similar in structure but lacks the sulfonylurea moiety.
(4-Aminophenyl)sulfonylurea,morpholine: Contains a morpholine group instead of the hydroxyethylamino group.
Uniqueness
(4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol is unique due to its combination of sulfonylurea and hydroxyethylamino groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
113712-92-8 |
|---|---|
分子式 |
C11H20N4O5S |
分子量 |
320.37 g/mol |
IUPAC名 |
(4-aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C7H9N3O3S.C4H11NO2/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11;6-3-1-5-2-4-7/h1-4H,8H2,(H3,9,10,11);5-7H,1-4H2 |
InChIキー |
REPXKCVLNYIMKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N.C(CO)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















